molecular formula C19H13F3N2O3 B2676418 (E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 891627-27-3

(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2676418
CAS No.: 891627-27-3
M. Wt: 374.319
InChI Key: KJFUMIIHUHTAQV-UHFFFAOYSA-N
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Description

This compound is an α,β-unsaturated amide featuring a 2-cyano group, a 4-(trifluoromethyl)phenyl substituent, and a 2,3-dihydro-1,4-benzodioxin-6-yl amine moiety. Its (E)-configuration ensures planar geometry, optimizing interactions with biological targets.

Properties

IUPAC Name

(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3/c20-19(21,22)14-3-1-12(2-4-14)9-13(11-23)18(25)24-15-5-6-16-17(10-15)27-8-7-26-16/h1-6,9-10H,7-8H2,(H,24,25)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFUMIIHUHTAQV-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C/C3=CC=C(C=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various case studies and research findings.

  • Molecular Formula: C23H18F3N2O4
  • Molecular Weight: 386.400 g/mol
  • CAS Number: Not specified in the sources.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study highlighted that derivatives containing a trifluoromethyl group demonstrated notable activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were reported at 25.9 µM against both strains, suggesting effective bactericidal properties .

Anti-inflammatory Potential

The anti-inflammatory effects of this compound were assessed through its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In vitro studies showed that certain structural analogs significantly attenuated lipopolysaccharide-induced NF-κB activation, outperforming traditional cinnamic acid derivatives. The specific activity was attributed to the lipophilicity and electron-withdrawing characteristics of substituents on the phenyl ring .

Cytotoxic Effects

Cytotoxicity assays revealed that while some compounds exhibited cytotoxic effects at concentrations above 20 µM, this compound demonstrated minimal cytotoxicity at lower concentrations. This suggests a favorable therapeutic window for potential applications in treating inflammatory diseases without significant toxicity .

Study on Antimicrobial Efficacy

In a comparative study involving various derivatives of benzodioxins, it was found that those with trifluoromethyl substitutions had enhanced antimicrobial activity. The study utilized both standard strains and clinical isolates to evaluate effectiveness. Results indicated that certain derivatives had MIC values comparable to established antibiotics, highlighting their potential as alternative therapeutic agents .

Inflammatory Response Assessment

Another pivotal study focused on the anti-inflammatory properties of related compounds. The researchers employed a model of acute inflammation induced by carrageenan in rats. The results demonstrated a significant reduction in paw edema when treated with the compound, indicating its potential utility in managing acute inflammatory responses .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus (MIC: 25.9 µM)
Anti-inflammatoryInhibition of NF-κB activation
CytotoxicityMinimal cytotoxicity (<20 µM)

Structure-Activity Relationship (SAR)

Compound StructureActivity LevelNotes
Trifluoromethyl-substituted derivativesHighEffective against MRSA
Cinnamic acid derivativesModerateLess effective than trifluoromethyl compounds
Non-substituted analogsLowMinimal activity observed

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share the 2,3-dihydro-1,4-benzodioxin-6-yl amide backbone but differ in substituents and biological activities:

Compound Name Substituents Molecular Weight Biological Activity References
Target Compound 2-cyano, 4-(trifluoromethyl)phenyl 432.33 g/mol* Putative enzyme/receptor modulation
AMG9810 4-(tert-butyl)phenyl (no cyano) 349.39 g/mol TRPV1 antagonist, analgesic
XCT790 Thiadiazol-2-yl, bis(trifluoromethyl)phenyl 517.34 g/mol ERRα inverse agonist
D4476 Imidazole-pyridine heterocycle 427.46 g/mol Treg differentiation inhibitor
EN300-266022 (Building Block) 3-chloro-4-hydroxy-5-methoxyphenyl (no cyano/trifluoromethyl) 399.87 g/mol Uncharacterized (research chemical)

*Calculated based on formula C₂₀H₁₅F₃N₂O₃.

Functional Group Analysis

  • Cyano Group (Target Compound): The 2-cyano substituent introduces strong electron-withdrawing effects, stabilizing the α,β-unsaturated system and enabling dipole interactions with target proteins. This is absent in AMG9810 and D4476, which may explain differences in target specificity .
  • Trifluoromethyl vs. tert-Butyl (Target vs. AMG9810) : The trifluoromethyl group (σm = 0.43) is more electron-withdrawing than tert-butyl (σm = -0.10), altering electronic distribution and binding pocket compatibility. This may enhance the target compound’s affinity for oxidative enzymes or kinases .
  • Heterocyclic Variations (XCT790, D4476): XCT790’s thiadiazole and D4476’s imidazole-pyridine motifs confer distinct hydrogen-bonding and π-stacking capabilities, directing their roles in nuclear receptor modulation (XCT790) and immunotherapy (D4476) .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, contrasting with tert-butyl (AMG9810), which is susceptible to CYP450-mediated hydroxylation .
  • Synthetic Accessibility: The target compound’s cyano group may complicate synthesis compared to AMG9810’s simpler tert-butyl substitution, impacting scalability .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., cyano, trifluoromethyl) enhance electrophilicity, favoring covalent or high-affinity non-covalent interactions with cysteine-rich domains (e.g., kinases) . Heterocyclic substituents (e.g., D4476’s imidazole-pyridine) expand target diversity by engaging in π-π stacking or hydrogen bonding with regulatory proteins .
  • Therapeutic Potential: The target compound’s unique combination of cyano and trifluoromethyl groups positions it as a candidate for inflammatory or neoplastic diseases, leveraging both lipophilicity and electronic effects.

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